molecular formula C22H15ClN2O3 B2744121 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate CAS No. 926386-60-9

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate

Cat. No. B2744121
CAS RN: 926386-60-9
M. Wt: 390.82
InChI Key: XXXSPOAKVZRELX-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed to synthesize different scaffolds of indole for screening different pharmacological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physically, indoles are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Drug Precursors

Research into the synthesis of complex organic compounds often explores molecules with similar structures to "[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate". For example, studies have demonstrated the synthesis of various heterocyclic compounds that serve as important intermediates in drug development. These syntheses involve intricate reactions that can lead to the creation of compounds with significant pharmacological potential. The methodologies applied in these syntheses, such as palladium-catalyzed amination or phosphine-catalyzed annulation, could potentially be adapted to the synthesis of the compound , indicating its relevance in the creation of novel therapeutic agents (Al-taweel, Al-Trawneh, & Al-Trawneh, 2019); (Zhu, Lan, & Kwon, 2003).

Photophysical Properties and Materials Science

Compounds with intricate aromatic systems, similar to "[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate", often exhibit interesting photophysical properties. Studies on related compounds have explored their absorption, fluorescence, and photoisomerization behaviors. These properties are not only fundamental in understanding the photophysical behavior of organic compounds but also have applications in developing materials for optoelectronic devices. The detailed study of such behaviors can lead to the development of new materials with specialized functions, such as light-emitting diodes (LEDs) or sensors (Vyňuchal et al., 2008).

Biological Activity and Chemical Interactions

The structural complexity of "[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate" suggests potential biological activity. Research on structurally related compounds has identified various biological activities, ranging from antimicrobial to anticancer properties. For instance, the synthesis and evaluation of thieno[2,3-b]pyridine derivatives have shown promising results against sensitive and multidrug-resistant leukemia cells, indicating the potential of similar compounds in therapeutic applications (Al-Trawneh et al., 2021).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .

properties

IUPAC Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-21-16(10-6-12-24-21)22(27)28-13-18(26)19-15-9-4-5-11-17(15)25-20(19)14-7-2-1-3-8-14/h1-12,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSPOAKVZRELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate

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